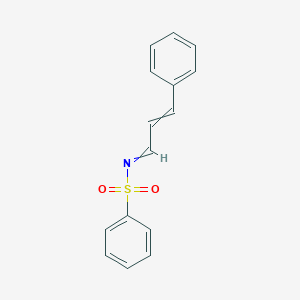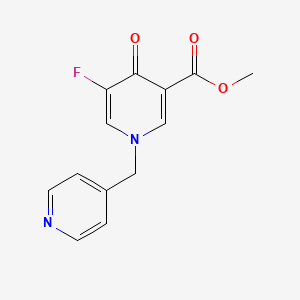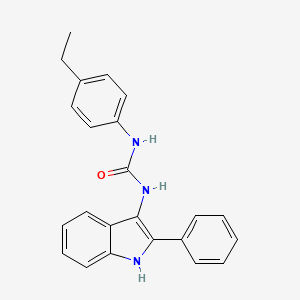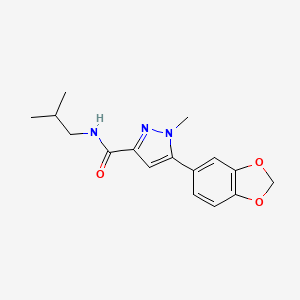![molecular formula C23H17N5O2 B1650692 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide CAS No. 1189914-20-2](/img/structure/B1650692.png)
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoylpiperidine moiety, an oxadiazole ring, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole derivative with 3-ethylphenylbenzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反应分析
Types of Reactions
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for other complex molecules.
作用机制
The mechanism of action of 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- **4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide
- **4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(2-ethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide may exhibit unique properties due to the specific positioning of the ethyl group on the phenyl ring. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable subject for research.
属性
CAS 编号 |
1189914-20-2 |
|---|---|
分子式 |
C23H17N5O2 |
分子量 |
395.4 |
IUPAC 名称 |
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C23H17N5O2/c1-15-9-11-16(12-10-15)22(29)25-17-5-4-6-18(13-17)30-23-21-27-24-14-28(21)20-8-3-2-7-19(20)26-23/h2-14H,1H3,(H,25,29) |
InChI 键 |
UXMODITZXVEFOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B1650611.png)
![4-[4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidin-2-amine](/img/structure/B1650612.png)

![1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole](/img/structure/B1650616.png)
![N-[(2-Chlorophenyl)methyl]-2-({6-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridazin-3-YL}sulfanyl)acetamide](/img/structure/B1650620.png)

![1-(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N-[3-(3-methylpiperidino)propyl]-4-piperidinecarboxamide](/img/structure/B1650623.png)
![N~1~-{[1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl}-N~1~-isopropylnonanamide](/img/structure/B1650624.png)
![N-(2-chloro-4-fluorophenyl)-1-methyl-2,4,7-trioxo-3,8-dipropyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1650625.png)
![4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B1650628.png)


![ethyl 5-(3-{[2-(acetyloxy)benzoyl]amino}phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1650631.png)
